3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities, including anticonvulsant and antinociceptive properties . The structure of this compound consists of a pyrrolidine-2,5-dione core with an anilino group and a chlorophenyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of aniline with 3-chlorophenylsuccinic anhydride under appropriate conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted anilino or chlorophenyl derivatives.
Scientific Research Applications
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. The compound modulates the activity of these channels, leading to its anticonvulsant and antinociceptive effects . Additionally, it may interact with GABA A and TRPV1 receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-(2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl)pyrrolidine-2,5-dione
- 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides
Uniqueness
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrrolidine-2,5-dione derivatives. Its combination of anilino and chlorophenyl groups contributes to its unique pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
3-anilino-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-5-4-8-13(9-11)19-15(20)10-14(16(19)21)18-12-6-2-1-3-7-12/h1-9,14,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGKWWSGLJRGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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